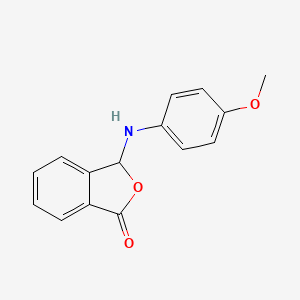
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, also known as MIAF or GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one involves the reaction of 4-methoxyaniline with isobenzofuran-1(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Starting Materials
4-methoxyaniline, isobenzofuran-1(3H)-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction
Step 1: 4-methoxyaniline is reacted with isobenzofuran-1(3H)-one in the presence of DCC and DMAP to form the intermediate 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-yl) N,N'-dicyclohexylurea., Step 2: The intermediate is then subjected to a cyclization reaction by heating with a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one.
作用机制
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one binds to the ATP binding site of GSK-3 and prevents its phosphorylation, which in turn inhibits its activity. By inhibiting GSK-3 activity, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one regulates various signaling pathways that are involved in disease pathogenesis.
生化和生理效应
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to have various biochemical and physiological effects, including the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. In Alzheimer's disease, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to reduce the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.
实验室实验的优点和局限性
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a potent inhibitor of GSK-3, with an IC50 value of 1.5 nM. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one is also selective for GSK-3, with minimal inhibition of other kinases. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one can be synthesized using a variety of methods, making it easily accessible for lab experiments. However, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to have some toxicity in animal studies, and its solubility in aqueous solutions can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, including the development of more potent and selective GSK-3 inhibitors, the evaluation of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one in clinical trials for various diseases, and the investigation of the molecular mechanisms underlying its pharmacological effects. The development of more potent and selective GSK-3 inhibitors could lead to the discovery of new therapeutic agents for various diseases. The evaluation of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one in clinical trials could provide valuable insights into its safety and efficacy in humans. The investigation of the molecular mechanisms underlying its pharmacological effects could provide a better understanding of the role of GSK-3 in disease pathogenesis.
科学研究应用
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit GSK-3 activity, which is involved in the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.
属性
IUPAC Name |
3-(4-methoxyanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)15(17)19-14/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOCDVRAPWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

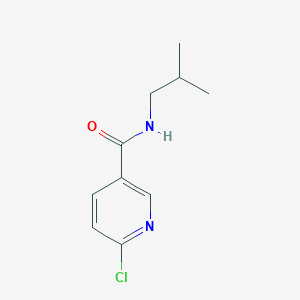
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)
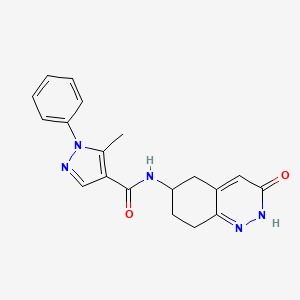
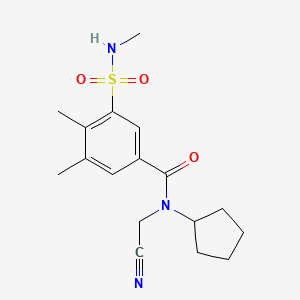
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
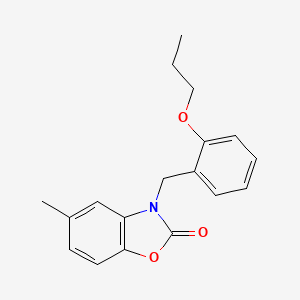
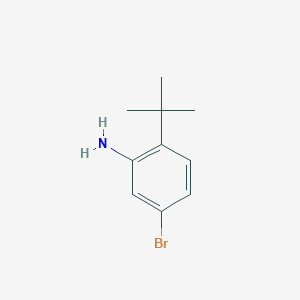
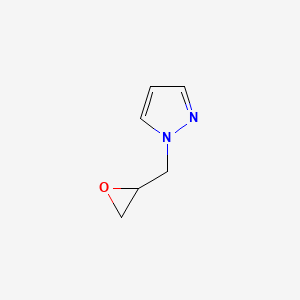
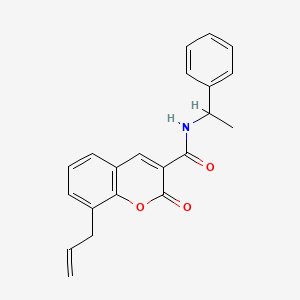
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)
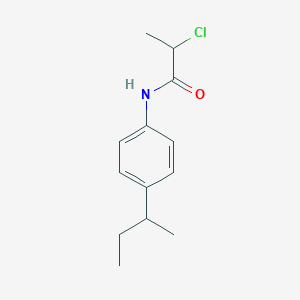
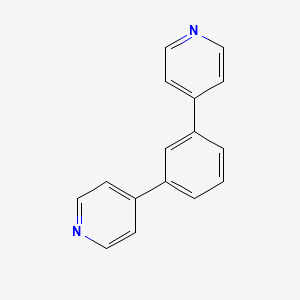
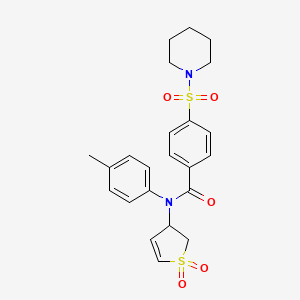
![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)